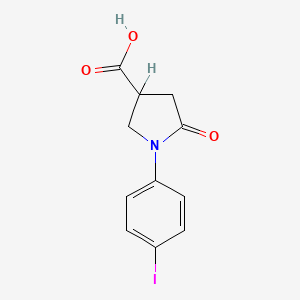
1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrrolidine ring with a carboxylic acid and a ketone functional group. IPCA has been synthesized through various methods, and its potential applications in scientific research have been explored extensively.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of COX-2 by binding to the enzyme's active site. This binding may prevent the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been found to have antiviral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments is its potential to inhibit the activity of COX-2, which may be useful in studying the role of inflammation in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. One area of research could be to investigate the potential use of this compound in the treatment of various types of cancer. Another area of research could be to explore the potential use of this compound as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has the potential to be used in lab experiments to study the role of inflammation in various diseases, but its potential toxicity may limit its use in certain experiments. Further research is needed to investigate the potential applications of this compound in scientific research and to identify any potential side effects or toxicity associated with its use.
Synthesis Methods
The synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods, including the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with sodium methoxide. This compound can also be synthesized through the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate, followed by reduction with sodium borohydride.
Scientific Research Applications
1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and has been found to be upregulated in various types of cancer.
properties
IUPAC Name |
1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZYTUNVAXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

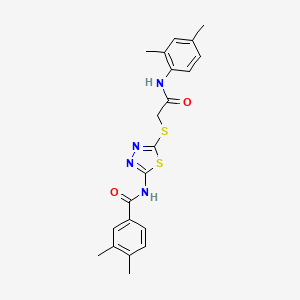
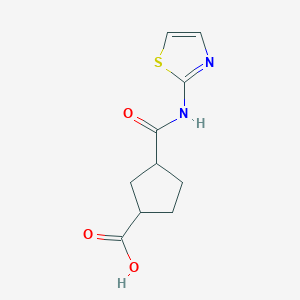
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2828374.png)
![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)

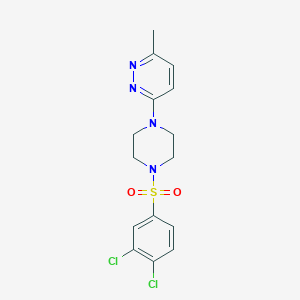

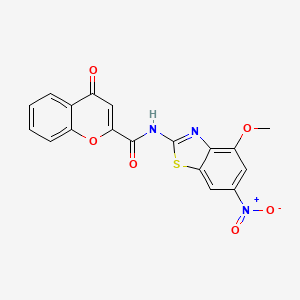
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
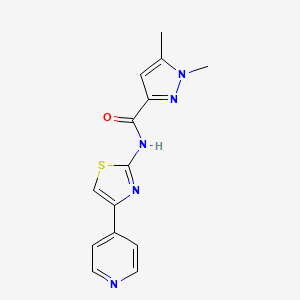
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
